molecular formula C17H19N3 B1623092 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine CAS No. 556777-73-2

4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine

Cat. No.: B1623092
CAS No.: 556777-73-2
M. Wt: 265.35 g/mol
InChI Key: OXSPAFHPBZTZKD-UHFFFAOYSA-N
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Description

4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Properties

IUPAC Name

4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c18-10-4-3-6-15-14-5-1-2-7-16(14)20-17(15)13-8-11-19-12-9-13/h1-2,5,7-9,11-12,20H,3-4,6,10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSPAFHPBZTZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400808
Record name 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556777-73-2
Record name 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine typically involves multi-step organic reactions. One common approach is the condensation of 2-pyridinecarboxaldehyde with indole-3-acetic acid, followed by reduction and subsequent amination to introduce the butylamine side chain. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for better control over reaction times and temperatures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated pyridine derivatives with nucleophiles in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

G Protein-Coupled Receptor (GPCR) Modulation

The indole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with GPCRs. Research indicates that compounds containing the indole structure can establish noncovalent interactions such as π–π stacking and cation–π interactions, enhancing their binding affinity to various receptor subtypes .

Case Study: Benzodiazepine Receptor Affinity
A study demonstrated that derivatives of indole, including those similar to 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine, showed selective affinity for the benzodiazepine receptor (BzR) subtypes. The structure-activity relationships (SARs) indicated that substituents on the indole ring significantly influenced receptor binding and selectivity, highlighting the potential for developing selective anxiolytic agents .

Neurokinin Receptor Antagonism

Research has indicated that compounds with similar structures exhibit antagonistic properties against neurokinin receptors, which are implicated in various physiological disorders, including anxiety and depression. This suggests that this compound could be explored for therapeutic applications targeting these receptors .

Anti-inflammatory Properties

Recent studies have pointed towards the anti-inflammatory potential of compounds derived from indole structures. For instance, certain derivatives have been shown to modulate inflammatory responses in cellular models by influencing cytokine release and promoting anti-inflammatory pathways .

Case Study: In Vitro Models
In vitro studies involving lipopolysaccharide (LPS)-induced inflammatory models demonstrated that derivatives of this compound could reduce cytotoxicity and modulate apoptotic processes, suggesting a therapeutic avenue for treating inflammatory diseases .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects in models of neurodegeneration. By promoting the synthesis of neurosteroids and enhancing anti-inflammatory cytokine production, these compounds may offer new strategies for treating conditions like multiple sclerosis and other neurodegenerative diseases .

Summary of Applications

Application AreaSpecific Use CaseFindings/Implications
GPCR ModulationBenzodiazepine Receptor AffinitySelective binding profiles indicating potential for anxiolytic drug development
Neurokinin Receptor AntagonismTreatment of Anxiety/DepressionPotential therapeutic agent for disorders linked to substance P
Anti-inflammatory PropertiesIn Vitro ModelsReduction in LPS-induced cytotoxicity; modulation of inflammatory responses
Neuroprotective EffectsMultiple Sclerosis TreatmentPromotion of neurosteroid synthesis; reduction of neuroinflammation

Mechanism of Action

The mechanism of action of 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine involves its interaction with molecular targets such as tubulin, a protein critical for cell division. By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like vinblastine and paclitaxel.

Comparison with Similar Compounds

4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine can be compared with other indole-based compounds:

List of Similar Compounds

  • Vinblastine
  • Paclitaxel
  • Combretastatin A-4

Biological Activity

4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Core : The indole core can be synthesized via Fischer indole synthesis.
  • Attachment of Pyridine Ring : This is achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of Butylamine Chain : The final step involves alkylation with butylamine using a suitable base in an aprotic solvent.

This multi-step process allows for the precise construction of the compound, which is crucial for its biological activity .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, it disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent .

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.2Tubulin polymerization inhibition
A549 (Lung)6.8Induction of apoptosis
U251 (Brain)4.5Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Other Biological Activities

In addition to its anticancer effects, preliminary studies indicate potential anti-inflammatory properties and activity against certain bacterial strains. For instance, derivatives containing the indole and pyridine moieties have shown varying degrees of antimicrobial activity .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications at specific positions on the indole and pyridine rings could enhance biological activity. This study underscored the importance of structural specificity in optimizing the compound's efficacy against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine
Reactant of Route 2
4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.